molecular formula C9H15NO B3352199 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one CAS No. 43152-31-4

2-Methyl-2-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B3352199
CAS No.: 43152-31-4
M. Wt: 153.22 g/mol
InChI Key: HZHGTLNQALSJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound characterized by a nitrogen atom at position 2 and a ketone group at position 7 within a fused [3.3.1] ring system. Synthetically, it is prepared via the reduction of this compound using NaBH₄, yielding an axial alcohol intermediate, which can be further dehydrated to form olefins such as 2-methyl-2-azabicyclo[3.3.1]non-6-ene and -non-7-ene .

Properties

IUPAC Name

2-methyl-2-azabicyclo[3.3.1]nonan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-3-2-7-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHGTLNQALSJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CC1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495396
Record name 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43152-31-4
Record name 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one involves the reaction of cyclohex-3-ene-1-carbaldehyde with an appropriate amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Another method involves the radical C-carbonylation of methylcyclohexylamines, which requires the use of carbon monoxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential in Drug Development
The compound has been identified as having notable biological activities, primarily due to its interaction with various molecular targets such as enzymes and receptors. Specifically, it has shown promise in the context of anticancer therapies and enzyme modulation. The mechanism of action may involve acting as an inhibitor or activator in biochemical pathways related to signal transduction and metabolic regulation, which is crucial for developing targeted therapies for diseases like cancer.

Opioid Receptor Modulation
Research indicates that derivatives of 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one can interact with μ-opioid receptors (MOR), exhibiting varying degrees of agonistic and antagonistic activity. For instance, certain derivatives have been found to act as potent partial MOR agonists, which could be beneficial in pain management while minimizing side effects associated with full agonists . The affinity of these compounds for opioid receptors is critical for their therapeutic efficacy, with some exhibiting subnanomolar affinity, highlighting their potential as analgesics .

Organic Synthesis

Synthetic Routes and Applications
The synthesis of this compound typically involves reactions that require specific catalysts and controlled conditions to achieve high yields. Techniques such as continuous flow reactors are employed to optimize production efficiency while minimizing by-products. This compound serves as a versatile building block for synthesizing more complex organic molecules, including those with potential pharmacological activity.

Role in Bicyclic Compound Research
Recent studies have explored various synthetic routes for constructing bicyclo[3.3.1]nonane derivatives, emphasizing their importance as precursors in the development of new therapeutic agents . The structural features of these compounds allow researchers to modify them systematically to enhance their biological activity or selectivity.

Case Studies

Study Focus Findings
Opioid Receptor InteractionIdentified several derivatives with varying efficacy at μ-opioid receptors; some exhibited potent agonist activity (EC50 = 2.5 nM).
Binding Affinity AnalysisCompounds demonstrated significant binding affinities for μ-opioid receptors; subnanomolar affinities were achieved through specific structural modifications.
Pharmacological EvaluationInvestigated the impact of structural changes on receptor affinity; highlighted the importance of substituents at specific positions on the bicyclic structure to enhance efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

3-Azabicyclo[2.2.2]nonane Derivatives

Compounds like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive activity comparable to codeine and dextromethorphan .

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

The diaza structure improves solubility and metabolic stability compared to the monoaza analogue .

Heteroatom-Substituted Analogues

3-Thia-9-azabicyclo[3.3.1]nonan-7-one

Replacing a carbon with sulfur (e.g., 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride) introduces enhanced hydrogen-bonding capabilities and altered lipophilicity (molecular weight: 193.694) . This modification could improve membrane permeability but may reduce CNS penetration due to increased polarity.

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

Substituent-Modified Analogues

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one

Methylation at both nitrogen positions (e.g., 3,9-dimethyl derivative) increases steric bulk and lipophilicity, which may enhance bioavailability but reduce water solubility .

Aryl-Substituted Derivatives

Compounds like 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 34025-58-6) leverage aromatic substituents for π-π stacking interactions, improving binding to hydrophobic pockets in biological targets .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Bridge System Heteroatoms Key Substituents Biological Activity Reference
2-Methyl-2-azabicyclo[3.3.1]nonan-7-one [3.3.1] 1 N Methyl at N2, ketone Marginal analgesic activity
3-Azabicyclo[2.2.2]nonane derivative [2.2.2] 1 N Benzyloxy, methyl Potent antitussive activity
3,7-Diazabicyclo[3.3.1]nonan-9-one [3.3.1] 2 N Cyclopropanmethyl Anticancer, neuropharmacology
3-Thia-9-azabicyclo[3.3.1]nonan-7-one [3.3.1] 1 N, 1 S Hydrochloride salt Improved membrane interaction

Table 2: Physical Properties

Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (ppm) Reference
This compound Not reported Not available Axial alcohol δ: 1.5–2.5 (m)
8-Benzyl-1-hydroxy-4,4-dimethyl derivative 120 1750 (C=O) CH₂: 30.8; OMe: 53.3
3-Thia-9-azabicyclo[3.3.1]nonan-7-one Not reported 3700–3000 (OH) Not available

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-azabicyclo[3.3.1]nonan-7-one, and how can stereochemical outcomes be controlled?

  • Methodology : The compound is synthesized via Mannich condensation followed by cyclization. Stereochemical control is achieved using NaBH₄ for ketone reduction, yielding axial alcohols (e.g., axial alcohol 5 from ketone 4 in ). Subsequent reactions (e.g., mesylation) produce olefins like 3 and 6 , with hydrogenation confirming stereochemical fidelity by reverting to the known bicyclic structure 7 . IR and ¹³C NMR are critical for verifying carbonyl group reduction and bicyclic conformation (e.g., carbonyl signals at ~214 ppm in bicyclic ketones) .

Q. How is the chair-chair conformation of bicyclic derivatives confirmed experimentally?

  • Methodology : Conformational analysis relies on vicinal coupling constants (³JHH) in ¹H NMR and chemical shifts in ¹³C NMR. For 3,7-diazabicyclo[3.3.1]nonan-9-ones, chair-chair dominance is inferred from coupling constants (e.g., 10–12 Hz for axial-equatorial protons) and low-field carbonyl carbon signals (~214 ppm) . Ring puckering coordinates () may supplement analysis but require crystallographic validation.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (1735–1740 cm⁻¹) and ether linkages (1115–1120 cm⁻¹) .
  • NMR : ¹H NMR resolves axial vs. equatorial protons (e.g., axial alcohols show distinct splitting patterns), while ¹³C NMR confirms bicyclic scaffolds (e.g., C1.5 carbons at ~46 ppm) .
  • X-ray Crystallography : SHELXL refines crystal structures ( ), and ORTEP-III visualizes puckering ( ).

Advanced Research Questions

Q. How do structural modifications at the 7-keto position influence pharmacological activity?

  • Methodology : Derivatives like 3 , 5 , and 6 ( ) show reduced analgesic activity compared to the parent ketone 4 . Activity is tested via the hot-plate method in mice, with marginal ED₅₀ values for 4 and inactivity for others. Computational docking or SAR studies can rationalize steric/electronic effects of substituents (e.g., olefin vs. alcohol groups) .

Q. What strategies resolve contradictions in pharmacological data between analogs?

  • Methodology : Discrepancies (e.g., 4 vs. 3 in ) require revisiting purity (HPLC), stereochemistry (X-ray), or assay conditions (dose-response curves). Comparative molecular field analysis (CoMFA) may identify pharmacophore requirements .

Q. How can Wolff-Kishner reduction optimize yields in bicyclic ketone-to-methylene transformations?

  • Methodology : Wolff-Kishner efficiently reduces 3,7-diazabicyclo[3.3.1]nonan-9-ones to methylene derivatives (66–38% yields). Key parameters include hydrazine stoichiometry, reflux duration, and basic conditions (e.g., NaOH/ethylene glycol). Post-reduction, ¹³C NMR confirms loss of carbonyl signals (214 ppm) and emergence of methylene carbons (~32 ppm) .

Q. What computational tools predict conformational dynamics in bicyclic systems?

  • Methodology : Molecular dynamics (MD) simulations using puckering coordinates () model ring flexibility. Density functional theory (DFT) calculates energy barriers between chair-chair and boat conformers. Validation via NOESY (for proton proximity) or variable-temperature NMR detects dynamic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
2-Methyl-2-azabicyclo[3.3.1]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.